4-bromo-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide is a complex organic compound that features a bromine atom, a methoxyphenyl group, and a piperidinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Amidation: The brominated benzene is then reacted with an amine to form the benzamide. This step often requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Substitution: The methoxyphenyl and piperidinyl groups are introduced through nucleophilic substitution reactions. These steps may involve the use of protecting groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The amide bond can be reduced to an amine under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated or carbonylated derivative, while substitution of the bromine atom can produce various substituted benzamides.
Scientific Research Applications
4-bromo-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates. Its structural features make it a valuable scaffold for designing molecules with specific biological activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules
Biological Studies: Researchers can use this compound to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The methoxyphenyl and piperidinyl groups can interact with various receptors or enzymes, modulating their activity. The bromine atom may also play a role in the compound’s binding affinity and selectivity. Detailed studies on its binding interactions and pathways are necessary to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(2-methylphenyl)benzamide: Similar structure but with a methyl group instead of a methoxy group.
4-bromo-N-(2-phenylethyl)benzamide: Similar structure but with a phenylethyl group instead of a piperidinyl group.
4-bromo-N-(2-(4-hydroxyphenyl)-2-(piperidin-1-yl)ethyl)benzamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
4-bromo-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy group can influence its solubility and interaction with biological targets, while the piperidinyl group can enhance its binding affinity and selectivity.
Properties
Molecular Formula |
C21H25BrN2O2 |
---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
4-bromo-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide |
InChI |
InChI=1S/C21H25BrN2O2/c1-26-19-11-7-16(8-12-19)20(24-13-3-2-4-14-24)15-23-21(25)17-5-9-18(22)10-6-17/h5-12,20H,2-4,13-15H2,1H3,(H,23,25) |
InChI Key |
YUCXZHIMALSDNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Br)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.